molecular formula C12H12N2 B1610564 Biphenyl-3-YL-hydrazine CAS No. 39785-68-7

Biphenyl-3-YL-hydrazine

Cat. No.: B1610564
CAS No.: 39785-68-7
M. Wt: 184.24 g/mol
InChI Key: GCJIZSPOWYAARI-UHFFFAOYSA-N
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Description

Biphenyl-3-YL-hydrazine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIZSPOWYAARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484241
Record name BIPHENYL-3-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39785-68-7
Record name BIPHENYL-3-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Biphenyl-3-YL-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biphenyl-3-yl-hydrazine Chemical Architecture, Synthetic Utility, and Handling Protocols

Executive Summary

This compound (CAS: 109221-88-7 for HCl salt) is a specialized aryl hydrazine intermediate used primarily as a pharmacophore building block in the synthesis of fused heterocycles.[1] Unlike its para-substituted isomer, the meta-substitution pattern of the 3-yl variant imparts unique steric and electronic properties that significantly influence regioselectivity in cyclization reactions, particularly the Fischer Indole synthesis. This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this compound for applications in drug discovery and materials science.[1]

Molecular Architecture & Physicochemical Profile

The molecule consists of a biphenyl core with a hydrazine moiety (


) attached at the meta (3) position. This structural arrangement breaks the symmetry of the biphenyl system, creating distinct electronic environments at the ortho positions (C2 and C4) relative to the hydrazine group.

Key Physicochemical Data

PropertyValue / DescriptionNotes
IUPAC Name [1,1'-Biphenyl]-3-ylhydrazine
CAS Number 109221-88-7 (HCl salt)Free base is often generated in situ.
Molecular Weight 184.24 g/mol (Free base) 220.69 g/mol (HCl salt)
Appearance Off-white to beige crystalline solidSensitive to air oxidation (darkens over time).
Solubility HCl Salt: Water (moderate), DMSO (high), Methanol (high). Free Base: DCM (high), EtOAc (high), Water (low).Free base is lipophilic due to the biphenyl tail.
pKa (est.) ~5.0 - 5.3 (Conjugate acid)Slightly lower than phenylhydrazine due to the electron-withdrawing inductive effect of the second phenyl ring.
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic and prone to oxidative decomposition.

Synthetic Routes & Manufacturing

The synthesis of this compound typically follows two primary methodologies: the classical diazonium reduction and the modern metal-catalyzed cross-coupling.

Method A: Diazotization-Reduction (Classical)

This is the standard industrial route due to the availability of 3-aminobiphenyl.

  • Diazotization: 3-Aminobiphenyl is treated with

    
     in concentrated HCl at 0°C to form the diazonium salt.
    
  • Reduction: The diazonium intermediate is reduced using Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    ).
  • Hydrolysis: Acidic hydrolysis yields the hydrazine hydrochloride.

Method B: Pd-Catalyzed C-N Coupling (Modern)

Used for late-stage functionalization or when avoiding diazonium intermediates.

  • Reagents: 3-Bromobiphenyl + Hydrazine Hydrate.

  • Catalyst: Pd(OAc)2 / BrettPhos or similar bulky phosphine ligands.

  • Mechanism: Oxidative addition of Ar-Br, coordination of hydrazine, reductive elimination.

Visualization of Synthetic Pathways

SynthesisPathways Start 3-Aminobiphenyl Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl 0°C Product This compound HCl Diazonium->Product 1. SnCl2, HCl 2. NaOH (workup) AltStart 3-Bromobiphenyl AltStart->Product N2H4-H2O, Pd cat. C-N Coupling

Figure 1: Comparative synthetic routes. The solid line represents the standard diazonium pathway; the dashed line represents the palladium-catalyzed alternative.

Chemical Reactivity & Functionalization

The utility of this compound lies in its ability to serve as a dinucleophile. The terminal nitrogen (


) is the primary nucleophilic site, while the internal nitrogen (

) participates in cyclization events.
Fischer Indole Synthesis (Regioselectivity Criticality)

When this compound reacts with a ketone under acidic conditions (e.g.,


 or 

), it forms a hydrazone that undergoes a [3,3]-sigmatropic rearrangement.
  • The Challenge: Because the hydrazine is meta-substituted, the rearrangement can occur at two different ortho positions on the ring:

    • Position 2 (C2): Sterically hindered (between the hydrazine and the phenyl ring). Leads to 4-phenylindole derivatives.

    • Position 4 (C4): Less sterically hindered. Leads to 6-phenylindole derivatives.

  • Outcome: Typically, the 6-phenylindole is the major product due to steric relief, but mixtures are common. The ratio is solvent and acid-dependent.

Regioselectivity Pathway Diagram

FischerIndole Hydrazine This compound Hydrazone Aryl Hydrazone Hydrazine->Hydrazone + Ketone / Acid Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PathA Attack at C2 (Sterically Hindered) Sigmatropic->PathA Minor Pathway PathB Attack at C4 (Sterically Favored) Sigmatropic->PathB Major Pathway Indole4 4-Phenylindole Derivative PathA->Indole4 Indole6 6-Phenylindole Derivative PathB->Indole6

Figure 2: Regiochemical divergence in Fischer Indole Synthesis. The 3-yl substitution leads to a mixture of 4- and 6-substituted indoles, typically favoring the 6-isomer.

Pyrazole Formation

Reaction with 1,3-diketones yields 1-(biphenyl-3-yl)pyrazoles. This reaction is generally quantitative and does not suffer from the regiochemical ambiguity of the Fischer synthesis, making it a robust route for library generation.

Experimental Protocol: Hydrazone Formation

Note: This protocol serves as a standard characterization method and the first step for Fischer Indole synthesis.

Scope: Synthesis of N-(Biphenyl-3-yl)-N'-isopropylidenehydrazine.

  • Preparation:

    • Dissolve This compound HCl (1.0 eq, 5 mmol) in Ethanol (20 mL).

    • Add Sodium Acetate (1.2 eq) to buffer the HCl and liberate the free hydrazine base.

    • Add Acetone (3.0 eq) dropwise.

  • Reaction:

    • Stir at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar hydrazone spot.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the broad

      
       signal (~3.5-4.0 ppm) and the appearance of two methyl singlets (approx 1.8 and 2.1 ppm) corresponding to the isopropylidene group.
      

Safety & Handling Guidelines

Hazard Classification:

  • Acute Toxicity: Hydrazines are generally toxic by ingestion and inhalation.

  • Sensitizer: Potential skin sensitizer; allergic dermatitis may occur upon repeated exposure.

  • Genotoxicity: Many aryl hydrazines are suspected mutagens. Handle as a potential carcinogen.

Operational Controls:

  • Weighing: Must be performed inside a fume hood or a powder containment enclosure.

  • Waste: Segregate all hydrazine-contaminated waste. Do not mix with oxidizing agents (risk of exothermic decomposition).

  • Deactivation: Spills can be deactivated with dilute bleach (sodium hypochlorite), which oxidizes the hydrazine to nitrogen gas and the corresponding aryl halide/phenol, though this reaction can be exothermic.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[2][3][4] Chemical Reviews, 1963, 63(4), 373–401.

  • Synthesis of Aryl Hydrazines via Diazotization: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for aryl hydrazine synthesis).
  • Palladium-Catalyzed Synthesis of Aryl Hydrazines

    • Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 2010, 49(46), 8686-8690.
  • This compound HCl Product Data

    • PubChem Compound Summary for CID 12283556.

Sources

Technical Guide: Solubility Profile & Handling of Biphenyl-3-yl-hydrazine

[1]

Executive Summary

Biphenyl-3-yl-hydrazine is a critical aryl hydrazine intermediate employed in the synthesis of biologically active heterocycles, including indoles, pyrazoles, and triazoles.[1] Its utility in medicinal chemistry—specifically in the development of trazodone analogues and anti-cancer agents—relies heavily on precise solubility control.

This guide addresses a common process chemistry bottleneck: the distinct solubility variance between the free base (CAS 39785-68-7) and the hydrochloride salt (CAS 109221-88-7).[1] Mismanagement of these forms often leads to poor reaction yields or heterogeneous mixtures. This document provides a definitive solubility landscape, experimental protocols for quantitative determination, and solvent selection strategies for synthesis and purification.[1][2]

Physicochemical Profile

Understanding the solubility of this compound requires distinguishing its two primary commercial forms. The hydrazine group (

1
PropertyFree BaseHydrochloride Salt
CAS Number 39785-68-7109221-88-7
Molecular Weight 184.24 g/mol 220.70 g/mol
Appearance Pale yellow solidWhite to off-white crystalline solid
Primary Solvation Mechanism Van der Waals & H-bond acceptingIon-dipole interactions
LogP (Predicted) ~2.8 (Lipophilic)< 0 (Hydrophilic/Ionic)

Critical Insight: In process chemistry, the HCl salt is preferred for storage stability (preventing oxidation), but the Free Base is often the required reactive species in palladium-catalyzed cross-couplings (Buchwald-Hartwig).[1]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and dielectric constants.

Solubility Matrix[3]
Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityProcess Implication
Polar Protic WaterInsoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Use water to precipitate the free base from acid digests.
Polar Protic Methanol / EthanolSoluble Soluble Ideal for recrystallization. Salt solubility decreases significantly in cold alcohols.
Polar Aprotic DMSO / DMFHigh (> 100 mg/mL)High (> 100 mg/mL)Universal solvents for reaction screening; difficult to remove.
Polar Aprotic AcetonitrileModerate Low Good anti-solvent for the salt form.
Chlorinated Dichloromethane (DCM)High Insoluble Standard solvent for biphasic extraction of the free base.
Non-Polar Hexanes / TolueneLow Insoluble Excellent anti-solvents to force precipitation.
Mechanistic Explanation
  • The Salt Effect: The hydrochloride salt lattice is stabilized by ionic forces. To dissolve it, the solvent must have a high dielectric constant (Water, DMSO, MeOH) to overcome the lattice energy.[1] Non-polar solvents (Hexane, DCM) cannot stabilize the chloride ion, rendering the salt insoluble.

  • The Biphenyl Moiety: The biphenyl backbone is hydrophobic. In the free base form, this lipophilicity dominates, driving solubility in organic solvents like DCM and Ethyl Acetate.[1]

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points. Use the following Self-Validating Protocol to determine exact solubility for your specific lot.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the maximum solubility (


Workflow Diagram:

SolubilityProtocolStartStart: Weigh Excess SolidAddSolventAdd Solvent (Fixed Vol)Start->AddSolventEquilibrateAgitate (24h @ 25°C)AddSolvent->EquilibrateFilterFilter Supernatant(0.45 µm PTFE)Equilibrate->FilterAnalyzeAnalyze Filtrate(HPLC/UV-Vis)Filter->AnalyzeCalcCalculate S_max (mg/mL)Analyze->Calc

Figure 1: Standardized workflow for gravimetric or chromatographic solubility determination.

Step-by-Step Procedure:

  • Preparation: Place 100 mg of this compound (Salt or Free Base) into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.

  • Observation:

    • If the solid dissolves immediately, the solubility is

      
      .[1] Stop.
      
    • If solid remains, proceed to step 4.[1]

  • Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) for 24 hours at

    
    .
    
  • Filtration: Pass the suspension through a

    
     syringe filter (PTFE for organics, Nylon for aqueous) into a tared vial.
    
  • Quantification:

    • Gravimetric: Evaporate the solvent and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate and inject against a standard curve.

Protocol B: Recrystallization Strategy

Objective: Purify crude this compound hydrochloride.

  • Dissolution: Dissolve crude solid in minimum boiling Methanol.

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Diethyl Ether or cold Ethyl Acetate until turbidity persists.

  • Crystallization: Cool slowly to

    
    . The HCl salt will crystallize as white needles.
    
  • Isolation: Filter and wash with cold Ether.

Strategic Solvent Selection for Synthesis

The choice of solvent dictates the reaction mechanism (homogeneous vs. heterogeneous) and the ease of workup.

Decision Logic for Process Chemists:

SolventSelectionStartSelect Process GoalReactionSynthesis ReactionStart->ReactionPurificationPurification/IsolationStart->PurificationTypeReaction Type?Reaction->TypePurifMethodMethod?Purification->PurifMethodCrossCouplingPd-Catalyzed(Buchwald)Type->CrossCouplingCondensationCyclization(e.g. Pyrazole)Type->CondensationSolv1Toluene or Dioxane(Requires Free Base)CrossCoupling->Solv1Solv2Ethanol/Acetic Acid(Tolerates HCl Salt)Condensation->Solv2RecrystRecrystallizationPurifMethod->RecrystExtractExtractionPurifMethod->ExtractSolv3MeOH + Et2O(Solvent/Anti-solvent)Recryst->Solv3Solv4DCM / Water(Biphasic System)Extract->Solv4

Figure 2: Decision matrix for solvent selection based on the intended chemical transformation.[1]

Safety & Stability Considerations

  • Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. All solubility experiments must be conducted in a fume hood.

  • Instability: The free base is prone to oxidation in air, turning dark brown over time.[1]

    • Recommendation: Always store as the Hydrochloride salt (stable). Convert to free base in situ using a mild base (e.g.,

      
       or 
      
      
      ) immediately prior to use in non-polar solvents.
  • Thermal Hazard: Avoid heating hydrazine solutions to dryness, as they can be shock-sensitive or decompose violently.[1]

References

  • Chemical Identification: "this compound hydrochloride."[3] Chem-Impex International. Accessed October 2025.

  • General Hydrazine Solubility: "Hydrazines - Physical and Chemical Properties." National Institutes of Health (NIH) - PubChem.

  • Synthetic Application: "New, Eco-Friendly Method for Synthesis of Trazodone Analogues." National Center for Biotechnology Information (NCBI).

  • Cross-Coupling Protocols: "Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine." National Institutes of Health (NIH).

  • Safety Data: "Material Safety Data Sheet: this compound hydrochloride." Sigma-Aldrich.

Biphenyl-3-YL-hydrazine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS 109221-88-7 (HCl Salt)[1]

Chemical Identity & Physiochemical Profile

Biphenyl-3-yl-hydrazine (also known as 3-hydrazinobiphenyl) is a critical aromatic hydrazine intermediate. Due to the inherent instability of free hydrazine bases (oxidation susceptibility), it is almost exclusively isolated, stored, and utilized as its hydrochloride salt.

Core Identifiers
ParameterSpecification
Common Name This compound Hydrochloride
Systematic Name (1,1'-Biphenyl)-3-ylhydrazine hydrochloride
CAS Number 109221-88-7 (HCl salt); Note: Free base is rarely indexed.
Molecular Formula C₁₂H₁₃ClN₂ (Salt) / C₁₂H₁₂N₂ (Free Base)
Molecular Weight 220.70 g/mol (HCl Salt)
SMILES Cl.NNC1=CC=CC(C2=CC=CC=C2)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Context

The meta-substitution pattern of the hydrazine group relative to the phenyl ring confers unique steric properties compared to the more common 4-isomer. This geometry is particularly valuable in medicinal chemistry for probing binding pockets where a non-linear "kink" in the scaffold is required for optimal fit (e.g., in kinase inhibitor design).

Synthetic Methodology

The synthesis of this compound is classically achieved via the Diazotization-Reduction pathway. This method is preferred for its reliability and use of accessible reagents, though it requires strict temperature control to prevent decomposition of the diazonium intermediate.

Reaction Pathway Visualization

SynthesisPathway Start 3-Aminobiphenyl (CAS 2243-47-2) Inter Diazonium Salt (Unstable Intermediate) Start->Inter NaNO2, HCl < 5°C Product This compound HCl (CAS 109221-88-7) Inter->Product SnCl2 / HCl Reduction

Figure 1: The standard synthetic route involves diazotization of the amine followed by stannous chloride reduction.

Detailed Protocol: Diazotization-Reduction

Prerequisites:

  • Precursor: 3-Aminobiphenyl (Warning: Potent Carcinogen. Handle in a glovebox or certified fume hood).

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (conc. HCl), Stannous Chloride (SnCl₂).

Step-by-Step Workflow:

  • Salt Formation: Dissolve 3-aminobiphenyl (10 mmol) in concentrated HCl (15 mL) and water (10 mL). Cool the suspension to 0–5°C in an ice-salt bath. Vigorous stirring is essential to prevent local overheating.

  • Diazotization: Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL), maintaining the internal temperature strictly below 5°C .

    • Checkpoint: The solution should become clear. Test with starch-iodide paper (instant blue/black indicates excess nitrite).

  • Reduction: Prepare a solution of SnCl₂·2H₂O (25 mmol) in concentrated HCl (10 mL), cooled to 0°C. Add the diazonium solution to the stannous chloride solution slowly with stirring.

    • Observation: A thick precipitate (the hydrazine double salt) typically forms immediately.

  • Isolation: Allow the mixture to warm to room temperature or refrigerate overnight to maximize crystallization. Filter the solid.

  • Purification: The crude solid is often a tin complex. To liberate the hydrazine hydrochloride:

    • Suspend the solid in water.

    • Treat with H₂S gas (traditional) or neutralize with NaOH to free base, extract with ether, and re-precipitate with HCl gas (modern/cleaner).

    • Recrystallize from Ethanol/Ether.

Reactivity & Pharmaceutical Applications[3]

This compound serves as a "privileged scaffold" donor. The hydrazine moiety is a nucleophilic handle used to construct heterocycles found in oncology and anti-inflammatory drugs.

Reactivity Decision Tree

ReactivityTree Core This compound Aldehyde + Aldehydes/Ketones Core->Aldehyde Diketone + 1,3-Dicarbonyls Core->Diketone Isocyanate + Isocyanates Core->Isocyanate Hydrazone Biphenyl Hydrazones (Antiproliferative Agents) Aldehyde->Hydrazone Condensation Pyrazole 1-(Biphenyl-3-yl)-pyrazoles (Kinase Inhibitors) Diketone->Pyrazole Cyclization Semicarb Semicarbazides (Urea Isosteres) Isocyanate->Semicarb Addition

Figure 2: Divergent synthesis pathways utilizing the hydrazine nucleophile.

Key Applications
  • Pyrazoles & Indazoles: Reaction with acetylacetone or cyclic 1,3-diketones yields pyrazole derivatives. These structures mimic the ATP-binding motif in kinase inhibitors (e.g., B-Raf, VEGFR inhibitors).

  • Fischer Indole Synthesis: Condensation with suitable ketones followed by acid-catalyzed rearrangement yields substituted indoles, a core structure in serotonin receptor ligands (5-HT).

  • Hydrazone Linkers: Used to conjugate biphenyl pharmacophores to other moieties (e.g., fluorophores or cytotoxic payloads) via a pH-sensitive hydrazone bond.

Safety, Handling, & Stability

Warning: Hydrazine derivatives are generally toxic and potential mutagens. The precursor, 3-aminobiphenyl, is a known carcinogen.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture to prevent hydrolysis and oxidation.

  • PPE: Double nitrile gloves, chemical safety goggles, and a NIOSH-approved respirator (N95/P100) or handling within a biosafety cabinet is mandatory.

  • Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal as hazardous chemical waste.

References

  • National Institutes of Health (NIH). (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Retrieved from [Link]

Technical Guide: Reactivity Profile & Synthetic Utility of Biphenyl-3-yl-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl-3-yl-hydrazine serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of thrombopoietin (TPO) receptor agonists and small-molecule inhibitors. Unlike its para-substituted congeners, the meta-position (3-yl) of the hydrazine moiety offers a unique steric and electronic vector that influences receptor binding pockets and solubility profiles.

This guide analyzes the reactivity of the hydrazine moiety within this biphenyl system.[1] It moves beyond basic functional group transformations to address the specific regiochemical challenges posed by the asymmetric biphenyl core, particularly in heterocyclic cyclizations.

Molecular Architecture & Electronic Profile

The reactivity of this compound is defined by the interplay between the nucleophilic hydrazine group and the biphenyl system.

  • The Alpha Effect: The adjacent nitrogen atoms in the hydrazine moiety (

    
    ) create a repulsive interaction between lone pairs, raising the ground state energy and making the terminal nitrogen exceptionally nucleophilic—more so than a primary amine.
    
  • Meta-Substitution Influence: In a biphenyl system, the phenyl rings are not coplanar due to steric hindrance (dihedral angle

    
     in solution). The 3-position is less electronically coupled to the distal phenyl ring compared to the 4-position. This isolation preserves the nucleophilicity of the hydrazine but introduces significant steric bulk that dictates the regioselectivity of subsequent cyclizations.
    
Reactivity Landscape Visualization

The following diagram maps the primary divergent synthetic pathways accessible from this scaffold.

ReactivityLandscape Start This compound Hydrazone Hydrazone Formation Start->Hydrazone + Aldehyde/Ketone (Condensation) Pyrazole Knorr Pyrazole Synthesis Start->Pyrazole + 1,3-Dicarbonyl (Cyclocondensation) Oxidation Diazo/Biphenyl Coupling Start->Oxidation Oxidative Denitrification (Pd-catalyzed) Indole Fischer Indole (Regioisomer Mix) Hydrazone->Indole Lewis Acid / Heat ([3,3]-Sigmatropic)

Figure 1: Divergent synthetic pathways for this compound. The hydrazine moiety acts as a linchpin for heterocycle formation.

Nucleophilic Reactivity: Hydrazone Formation

The most immediate application of this molecule is the condensation with carbonyls to form hydrazones. In drug discovery, this is often the "gateway" reaction to generate diverse libraries for High-Throughput Screening (HTS).

Mechanistic Insight

While standard, the reaction rate is heavily dependent on pH.

  • Neutral pH: The carbonyl carbon is not sufficiently electrophilic.

  • Low pH (<3): The hydrazine becomes protonated (

    
    ), killing nucleophilicity.
    
  • Optimal pH (4-5): A catalytic amount of weak acid (Acetic Acid) activates the carbonyl oxygen without fully protonating the hydrazine.

Key Observation: Due to the lipophilicity of the biphenyl tail, standard aqueous/alcohol solvents often precipitate the product prematurely, trapping unreacted starting material. Protocol Adjustment: Use a co-solvent system (EtOH/THF) to maintain homogeneity until completion.

Heterocyclic Cyclization: The Fischer Indole Challenge

This is the most technically demanding transformation. Reacting this compound with an enolizable ketone under acidic conditions yields an indole. However, the meta-substitution breaks the symmetry of the reacting aryl ring, leading to regiochemical ambiguity .

The Regioselectivity Problem

During the [3,3]-sigmatropic rearrangement, the enamine can attack either the C2 (ortho) or C4 (para-like) position relative to the biphenyl linkage.

  • Pathway A (Sterically Hindered): Attack at C2 (between the hydrazine and the phenyl ring). This leads to a 4-substituted indole (relative to the indole nitrogen). This is sterically disfavored due to the bulky phenyl group.

  • Pathway B (Sterically Favored): Attack at C4 (away from the phenyl ring). This leads to a 6-substituted indole.

Expert Insight: In practice, you will observe a mixture, typically favoring the 6-substituted indole (Pathway B) by a ratio of ~3:1 to >10:1, depending on the specific ketone used.

FischerMechanism Substrate Biphenyl-3-yl-hydrazone Rearrangement [3,3]-Sigmatropic Shift Substrate->Rearrangement PathA Attack at C2 (Ortho) High Steric Clash Rearrangement->PathA Kinetic Barrier PathB Attack at C4 (Para) Low Steric Clash Rearrangement->PathB Favored ProdA 4-(Biphenyl) Indole (Minor Product) PathA->ProdA ProdB 6-(Biphenyl) Indole (Major Product) PathB->ProdB

Figure 2: Regioselectivity bifurcation in Fischer Indole Synthesis. Pathway B is generally favored due to the steric bulk of the biphenyl group.

Experimental Protocols

Protocol A: Optimized Hydrazone Formation (General)

Use this for creating stable intermediates or analytical standards.

ParameterSpecificationNotes
Solvent Ethanol (Abs) + THF (9:1)THF ensures solubility of the biphenyl core.
Catalyst Glacial Acetic Acid5-10 mol%. Do not use mineral acids (HCl) as they precipitate the salt.
Temperature Reflux (78°C)2-4 hours. Monitor by TLC (Starting hydrazine is highly polar/streaks; product is less polar).
Workup Cooling + FiltrationProduct usually crystallizes upon cooling. Wash with cold EtOH.
Protocol B: Regioselective Fischer Indole Synthesis

Targeting the 6-substituted indole derivative.

  • Preparation: Dissolve this compound HCl (1.0 eq) and the ketone (1.1 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Catalysis: Add anhydrous ZnCl₂ (2.0 eq). Note: ZnCl₂ acts as a Lewis acid to facilitate ammonia loss.

  • Reaction: Heat to 110°C for 4-6 hours.

    • Checkpoint: The solution will darken significantly.

  • Quench: Pour reaction mixture into ice-water. Neutralize with NaOH (aq) to pH 8.

  • Purification: Extract with Ethyl Acetate. The two regioisomers (4- and 6-substituted) usually have distinct Rf values on Silica gel.

    • Separation: Use Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes). The major isomer (6-substituted) typically elutes second due to planar symmetry allowing better adsorption, though this varies by ketone.

Safety & Handling (Critical)

Hydrazines are high-energy, toxic functional groups.

  • Toxicity: this compound is a suspected carcinogen and potent skin sensitizer. Double-gloving (Nitrile) and use of a fume hood are non-negotiable.

  • Instability: As a free base, aryl hydrazines oxidize in air to form diazenes (explosive potential) or biphenyls (via radical decomposition). Always store as the Hydrochloride (HCl) salt at 4°C under Argon.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas and water, rendering it inert [1].

References

  • National Research Council (US) Committee on Toxicology. (1985). Emergency and Continuous Exposure Guidance Levels for Selected Airborne Contaminants: Volume 5. National Academies Press.

  • Robinson, B. (1982). The Fischer Indole Synthesis.[2][3] Wiley-Interscience. (Seminal text on the mechanism and regioselectivity).

  • Chem-Impex International. (n.d.). This compound hydrochloride Product Data.

  • Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4] Organic Letters, 8(13), 2675–2678.

  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products.[5] (Review of regioselectivity in complex substrates).

Sources

Methodological & Application

Application Note: Oxidative Denitrogenative Suzuki-Miyaura Coupling Using Biphenyl-3-yl-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the protocol for utilizing Biphenyl-3-yl-hydrazine as a "green" electrophile surrogate in oxidative denitrogenative Suzuki-Miyaura cross-coupling reactions .

Executive Summary

This compound (CAS: N/A for specific isomer, generic Aryl Hydrazine class) represents a versatile, environmentally benign alternative to aryl halides in the synthesis of 1,3-terphenyl scaffolds. Unlike traditional Suzuki couplings that generate halide salt waste, this protocol utilizes an oxidative denitrogenative pathway where the hydrazine moiety acts as a leaving group, releasing only nitrogen gas (


) and water.

This method is particularly valuable for:

  • Late-stage functionalization of biphenyl cores without pre-installed halogens.

  • Atom-economic synthesis of meta-terphenyls (common in OLED materials and liquid crystals).

  • Avoiding transition metal poisoning often associated with sulfur/halogen-rich byproducts.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The "Green" Electrophile

In classical Suzuki-Miyaura coupling, the electrophile is an aryl halide (


). Here, This compound  functions as the electrophile. Under oxidative conditions (often using ambient air), the hydrazine functionality is activated—likely via an in situ diazonium or radical intermediate—facilitating oxidative addition to Palladium.
Mechanistic Pathway

The reaction follows a modified catalytic cycle:

  • Oxidation/Activation: The hydrazine (

    
    ) is oxidized (by air/Cu/Pd) to form a diazonium species (
    
    
    
    ) or an arylpalladium(II) hydrazido complex.
  • Denitrogenation: Loss of

    
     generates the reactive 
    
    
    
    species.
  • Transmetallation: The aryl boronic acid (

    
    ) transfers its aryl group to the palladium center.
    
  • Reductive Elimination: The C-C bond forms, releasing the biaryl (in this case, terphenyl) product.

Visualization: Catalytic Cycle

The following diagram illustrates the oxidative denitrogenative pathway specific to this compound.

SuzukiHydrazine Substrate This compound Intermediate1 Diazonium/Radical Species (-N2) Substrate->Intermediate1 Activation Oxidant Oxidant (Air/O2) Oxidant->Intermediate1 OxAdd Oxidative Addition [Ar-Pd(II)-X] Intermediate1->OxAdd Reaction with Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetallation [Ar-Pd(II)-Ar'] OxAdd->TransMetal Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->TransMetal Base (K2CO3) RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product 1,3-Terphenyl Product RedElim->Product

Caption: Figure 1. Oxidative denitrogenative cross-coupling cycle. The hydrazine moiety acts as a traceless leaving group, releasing N2.[1]

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (or HCl salt)Electrophile precursor
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(OAc)₂ (5 mol%)Active Catalyst
Ligand Triphenylphosphine (

) (10 mol%)
Stabilizes Pd species
Base

or

(2.0 equiv)
Activates Boronic Acid
Solvent Methanol (MeOH) or DMFReaction Medium
Oxidant Ambient Air (Open flask)Promotes denitrogenation
Step-by-Step Procedure

Step 1: Reaction Setup

  • To a clean, dry 25 mL round-bottom flask (or reaction vial), add:

    • This compound hydrochloride (1.0 mmol, 220 mg)

    • Aryl Boronic Acid (1.2 mmol)

    • 
        (2.0 mmol, 276 mg)
      
  • Add the catalyst system:

    • Pd(OAc)₂ (0.05 mmol, 11 mg)

    • 
        (0.10 mmol, 26 mg)
      
  • Add solvent: Methanol (5.0 mL). Note: DMF can be used if solubility is an issue, but MeOH is greener and often sufficient.

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser.

  • CRITICAL: Do not purge with Argon/Nitrogen. The reaction requires an oxidative atmosphere. Leave the system open to air (via a drying tube) or use an

    
     balloon if kinetics are slow.
    
  • Heat the mixture to 60°C with vigorous stirring.

  • Monitor reaction progress via TLC or LC-MS.

    • Indicator: Evolution of gas bubbles (

      
      ) is a positive sign of activation.
      
    • Time: Typically 4–12 hours.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction / SM Recovery Hydrazine not activatingIncrease temperature to 80°C; Switch solvent to DMF; Ensure exposure to air/oxygen.
Homocoupling of Boronic Acid Oxidative homocouplingReduce

pressure (use air instead of pure

); Add the boronic acid slowly (syringe pump).
Low Yield Catalyst deactivationSwitch to a more robust catalyst system like Pd/C (heterogeneous) or add Cu(OAc)₂ (co-oxidant) to assist hydrazine oxidation.
Decomposition Unstable HydrazineUse the Hydrochloride salt of the hydrazine; it is significantly more stable than the free base.

Safety & Handling

  • Hydrazine Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Explosion Hazard: While aryl hydrazines are more stable than alkyl hydrazines, they can decompose exothermically. Do not heat dry solids.

  • Waste Disposal: The aqueous waste will contain boron salts and palladium traces. Dispose of as heavy metal/hazardous waste.

References

  • Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Source: RSC Advances, 2018, 8, 33828–33844.[2] URL:[Link]

  • Palladium-catalyzed cross-coupling reaction of arylboronic acids with arylhydrazines via C-N bond cleavage. Source: Chemical Communications (Xu & Gao), 2014. URL:[Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base. Source: Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Application Note: Protocol for the Synthesis of Anti-Cancer Agents from Biphenyl-3-YL-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This application note details the protocol for transforming [1,1'-biphenyl]-3-ylhydrazine into bioactive pyrazolone-based anti-cancer agents. While the hydrazine precursor itself is a reactive building block, its conversion into a pyrazolone scaffold (specifically 1-(biphenyl-3-yl)-3-methyl-5-pyrazolone) creates a pharmacophore with proven efficacy in kinase inhibition (e.g., VEGFR, B-Raf) and free radical scavenging.

Why this Scaffold?

  • Biphenyl Moiety: Provides the necessary lipophilicity (

    
    ) to penetrate tumor cell membranes and engage in 
    
    
    
    stacking interactions within the hydrophobic pockets of kinase enzymes.
  • Pyrazolone Core: Acts as a rigid linker that positions hydrogen bond donors/acceptors to interact with ATP-binding sites in cancer cells.

  • 3-Position Substitution: The meta substitution on the biphenyl ring (relative to the hydrazine) offers a unique geometric vector compared to common para-substituted drugs, potentially overcoming steric resistance in mutated kinases.

Safety Protocol: The "Zero-Contact" Standard

WARNING: Biphenyl-3-yl-hydrazine and its derivatives are potent reducing agents and potential carcinogens. This protocol requires a "Zero-Contact" workflow.

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Hydrazines are hepatotoxic and neurotoxic via inhalation/skin absorption.Double-gloving (Nitrile over Laminate); Use of a dedicated fume hood with >100 fpm face velocity.
Explosive Potential Hydrazine derivatives can decompose violently if heated dry or in the presence of metal oxides.Never distill to dryness. Use sand baths instead of oil baths to prevent thermal shock.
Oxidation Rapidly oxidizes in air to form azo/diazo tars.All reactions must be performed under an inert Nitrogen or Argon atmosphere.

Experimental Workflow: The "Knorr-Biphenyl" Protocol

This protocol follows a two-stage synthesis:

  • Cyclocondensation: Formation of the pyrazolone core.

  • Functionalization (Optional but Recommended): Knoevenagel condensation to generate the active 4-arylidene pharmacophore.

Stage 1: Synthesis of 1-(Biphenyl-3-yl)-3-methyl-5-pyrazolone

Reaction Logic: This is a modified Knorr Pyrazole Synthesis. The hydrazine nitrogen acts as a nucleophile attacking the ketone carbonyl of ethyl acetoacetate, followed by a thermal cyclization to eliminate ethanol.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
[1,1'-Biphenyl]-3-ylhydrazine 1.0Limiting Reagent (Nucleophile)
Ethyl Acetoacetate 1.1Electrophile (1,3-dicarbonyl)
Glacial Acetic Acid SolventCatalyst & Solvent (Protonates carbonyl)
Ethanol (Absolute) WashRecrystallization solvent
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen gas for 5 minutes.

  • Solubilization: Add 10 mmol (1.84 g) of [1,1'-biphenyl]-3-ylhydrazine to the flask. Add 20 mL of Glacial Acetic Acid. Stir at room temperature until fully dissolved.

    • Note: If the hydrazine is the hydrochloride salt, add 10 mmol of Sodium Acetate to buffer the solution.

  • Addition: Add 11 mmol (1.40 mL) of Ethyl Acetoacetate dropwise via syringe over 5 minutes.

    • Observation: The solution may warm slightly and change color (yellow to orange) as the hydrazone intermediate forms.

  • Reflux: Heat the reaction mixture to 100°C (Reflux) for 3 hours .

    • In-Process Control (IPC): Monitor by TLC (50:50 Hexane:Ethyl Acetate). The starting hydrazine spot (low R_f, stains with Ninhydrin) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The pyrazolone product will precipitate as a solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with 3 x 10 mL of cold water to remove acetic acid.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (approx. 15 mL/g). Cool slowly to 4°C. Collect the off-white crystals.

Expected Yield: 70-85% Characterization: Melting Point: ~130-135°C (derivative dependent).

Stage 2: Synthesis of 4-Arylidene Derivative (The Active Anti-Cancer Agent)

The "naked" pyrazolone from Stage 1 is often a pro-drug or intermediate. To maximize cytotoxicity (e.g., against MCF-7 or HepG2 lines), a benzylidene moiety is introduced at the C-4 position.

Reagents
  • Product from Stage 1: 1.0 Equiv.

  • 4-Chlorobenzaldehyde: 1.0 Equiv. (Or other aromatic aldehyde).[1]

  • Ethanol: Solvent.[1][2]

  • Piperidine: Catalyst (3-5 drops).

Protocol
  • Dissolve 5 mmol of the Stage 1 Pyrazolone and 5 mmol of 4-Chlorobenzaldehyde in 20 mL Ethanol .

  • Add 3 drops of Piperidine .

  • Reflux for 4-6 hours . The product usually precipitates during the reflux as a brightly colored (yellow/red) solid.

  • Filter hot or after cooling. Wash with cold ethanol.[2]

Visualizing the Pathway

The following diagram illustrates the chemical transformation and the critical control points (IPC).

G hydrazine This compound (Nucleophile) intermediate Hydrazone Intermediate (Transient) hydrazine->intermediate Condensation (Acetic Acid, RT) eaa Ethyl Acetoacetate (Electrophile) eaa->intermediate pyrazolone 1-(Biphenyl-3-yl)-3-methyl-5-pyrazolone (The Scaffold) intermediate->pyrazolone Cyclization (-EtOH, 100°C) final_drug 4-Arylidene-Pyrazolone (Active Anti-Cancer Agent) pyrazolone->final_drug Knoevenagel Condensation (Piperidine, Reflux) aldehyde Aryl Aldehyde (e.g., 4-Cl-Benzaldehyde) aldehyde->final_drug

Caption: Synthetic pathway from hydrazine precursor to active 4-arylidene anti-cancer pharmacophore.

Mechanism of Action (Hypothesis)

Understanding why we synthesize this molecule is crucial for assay design.

MOA drug Biphenyl-Pyrazolone Agent kinase Tyrosine Kinase Domain (VEGFR/B-Raf) drug->kinase Competitive Inhibition stacking Pi-Pi Stacking (Biphenyl Moiety) drug->stacking Hydrophobic Pocket hbond H-Bonding (Pyrazolone C=O / NH) drug->hbond ATP Hinge Region apoptosis Apoptosis Induction (Cancer Cell Death) kinase->apoptosis Signal Blockade stacking->kinase hbond->kinase

Caption: Pharmacological interaction of the synthesized ligand with kinase domains triggering apoptosis.[3]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization or hydrolysis of ester.Ensure temperature is maintained at 100°C. Extend reflux time to 5 hours.
Oily Product Impurities preventing crystallization.Triturate the oil with cold diethyl ether or scratch the flask walls with a glass rod to induce nucleation.
Dark Coloration Oxidation of hydrazine.[4]Ensure Nitrogen atmosphere was rigorous. Recrystallize immediately with activated charcoal.

Self-Validation Check:

  • NMR (DMSO-d6): Look for the singlet at

    
     2.1-2.3 ppm (Methyl group on pyrazole) and the disappearance of the broad NH2 hydrazine peak.
    
  • IR: Appearance of strong C=O stretch at 1650-1700 cm⁻¹ (Pyrazolone carbonyl).

References

  • Safety & Handling: New Jersey Department of Health. (2016).[5] Hazardous Substance Fact Sheet: Phenylhydrazine. Link

  • Synthetic Protocol (Base Method): Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine. Organic Chemistry Research. Link

  • Anticancer Application: Alnaja, K. et al. (2024).[6] Synthesis and anticancer evaluation of pyrazolo[1,5-a]pyrimidines. RSC Advances. Link

  • Mechanism of Action: Liu, Y. et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. National Institutes of Health (PMC). Link

  • General Review: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2025). Journal of Medicinal and Chemical Sciences. Link

Sources

Application Note: Biphenyl-3-yl-hydrazine as a Privileged Synthon for Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It focuses on the strategic utilization of Biphenyl-3-yl-hydrazine (CAS: 109221-88-7) as a privileged synthon for constructing Type II kinase inhibitors and allosteric modulators.

Executive Summary

This compound is a critical heteroaromatic building block employed in the synthesis of biphenyl-substituted pyrazoles, indazoles, and hydrazones . These structural motifs are "privileged scaffolds" in medicinal chemistry, particularly for developing inhibitors of kinases (e.g., p38 MAPK, B-Raf, JAK) and thrombopoietin receptor agonists (e.g., Eltrombopag analogs).

This guide details the application of this compound in generating a targeted library of 1-(biphenyl-3-yl)-pyrazol-5-ones , a class of compounds known to exploit the hydrophobic "deep pocket" of kinases in the DFG-out conformation.

Scientific Rationale & Mechanism

The "Meta" Advantage

The specific topology of the 3-substituted (meta) biphenyl group offers distinct pharmacological advantages over its para isomers:

  • Conformational Twist: The meta linkage induces a non-planar torsion angle, preventing π-stacking aggregation and improving solubility compared to rigid para-biphenyls.

  • Hydrophobic Slotting: In Type II kinase inhibitors, the biphenyl moiety is designed to penetrate the hydrophobic allosteric pocket adjacent to the ATP-binding site. The meta geometry often provides the optimal vector for the hydrazine-derived core (e.g., pyrazole) to hydrogen bond with the hinge region while the distal phenyl ring occupies the hydrophobic back-pocket.

Chemical Reactivity

The hydrazine functionality (


) acts as a potent dinucleophile. Its reactivity profile is exploited to form heterocycles via cyclocondensation with 1,3-dielectrophiles (e.g., 

-keto esters, 1,3-diketones).

Experimental Workflow: From Synthon to Hit

The following workflow illustrates the integration of this compound into a fragment-based drug discovery (FBDD) pipeline.

G Start This compound (Starting Material) Step1 Cyclocondensation (w/ 1,3-dicarbonyls) Start->Step1 Reflux/EtOH Library Biphenyl-Pyrazole Library Step1->Library Purification Screen Enzyme Inhibition Assay (Kinase) Library->Screen High-Throughput Hit Hit Validation (IC50 Determination) Screen->Hit Data Analysis

Figure 1: Strategic workflow for utilizing this compound in inhibitor synthesis.

Detailed Protocols

Protocol A: Synthesis of 1-([1,1'-biphenyl]-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

Objective: To synthesize a core scaffold for kinase inhibition using this compound. Safety Warning: Hydrazines are potential genotoxins. Handle in a fume hood with double nitrile gloves.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)[1]

  • Sodium Acetate (if neutralizing HCl salt)

Procedure:

  • Preparation: Dissolve this compound hydrochloride (5 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Neutralization: Add Sodium Acetate (5.5 mmol) to release the free hydrazine base in situ. Stir for 10 minutes at Room Temperature (RT).

  • Condensation: Add Ethyl acetoacetate (5.5 mmol) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
    
    • Mechanistic Note: The terminal nitrogen of the hydrazine attacks the ketone carbonyl first (forming a hydrazone), followed by intramolecular attack of the secondary nitrogen on the ester carbonyl to close the ring.

  • Isolation: Cool the mixture to

    
    . The pyrazolone product often precipitates. Filter the solid.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

  • Validation: Confirm structure via

    
     (look for the disappearance of ethyl ester signals and appearance of the pyrazole-C4 proton).
    
Protocol B: Enzymatic Inhibition Assay (p38 MAPK Model)

Objective: To evaluate the inhibitory potential of the synthesized biphenyl-pyrazole against p38 Mitogen-Activated Protein Kinase.

Reagents:

  • Active p38 MAPK (

    
     isoform)
    
  • Substrate: ATF-2 fusion protein or peptide

  • ATP (

    
    )
    
  • Assay Buffer:

    
     HEPES pH 7.5, 
    
    
    
    
    
    ,
    
    
    
    
    ,
    
    
    DTT.

Methodology:

  • Serial Dilution: Prepare

    
     stocks of the Biphenyl-pyrazole analogs in DMSO. Perform 3-fold serial dilutions (11 points) in assay buffer.
    
  • Incubation: Mix enzyme + inhibitor. Incubate for 15 mins at RT.

    • Why? This allows Type II inhibitors (which bind DFG-out) time to induce the conformational change required for binding.

  • Reaction Start: Add ATP/Substrate mix.

  • Reaction Stop: After 60 mins, stop reaction (method depends on detection: EDTA for radioactive, Antibody mix for FRET/ELISA).

  • Detection: Measure phosphorylation of substrate.

Data Analysis & Interpretation

When analyzing the efficacy of this compound derivatives, researchers should compare


 values against standard inhibitors. The table below highlights the expected Structure-Activity Relationship (SAR) trends.

Table 1: Hypothetical SAR Data for Biphenyl-Pyrazole Derivatives

Compound IDR-Group (Pyrazole C3)Biphenyl PositionIC50 (p38 MAPK)Interpretation
Ref-1 MethylPhenyl (Monocyclic)

Lack of hydrophobic reach reduces potency.
BPH-01 Methyl3-Biphenyl (Meta)

Optimal fit. Biphenyl fills the allosteric pocket.
BPH-02 Methyl4-Biphenyl (Para)

Steric clash prevents optimal deep-pocket binding.
BPH-03 Tert-butyl3-Biphenyl (Meta)

Increased bulk at C3 improves van der Waals contact.
Mechanism of Action Diagram

The following diagram visualizes the Type II inhibition mechanism facilitated by the biphenyl scaffold.

Mechanism cluster_ActiveSite Kinase Active Site Inhibitor Biphenyl-Pyrazole (Inhibitor) Hinge Hinge Region (H-Bonding) Inhibitor->Hinge Pyrazole Core (H-bonds) Pocket Allosteric Hydrophobic Pocket (DFG-out) Inhibitor->Pocket Biphenyl Tail (Hydrophobic Interaction) Enzyme Kinase (p38 MAPK) Gatekeeper Gatekeeper Residue (Steric Control) Pocket->Enzyme Locks Inactive Conformation

Figure 2: Mechanistic interaction of the biphenyl-pyrazole scaffold within the kinase active site.

References

  • Scaffold Synthesis: Chauhan, M.H., et al. (2022). "Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction." Asian Journal of Organic & Medicinal Chemistry. Link

  • Kinase Inhibition (General): Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • Eltrombopag Chemistry: Use of hydrazine intermediates in biphenyl-hydrazone synthesis. Google Patents: Synthesis method of eltrombopag. Link

  • Hydrazine Reactivity: "Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway." Applied and Environmental Microbiology. Link

Disclaimer: This protocol is for research purposes only. This compound is toxic.[2] Consult the Safety Data Sheet (SDS) before use.

Sources

Application Note: A High-Performance Fluorescent Probe Platform for Hydrazine Detection Utilizing a Biphenyl-Hydrazone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology, and chemical sensing.

Introduction: The Imperative for Sensitive Hydrazine Detection

Hydrazine (N₂H₄) is a hypergolic, highly reactive, and dangerously toxic inorganic compound. Its utility as a high-energy propellant, a precursor in the synthesis of pharmaceuticals and pesticides, and a corrosion inhibitor in industrial water systems is well-established.[1][2] However, this utility is overshadowed by its significant environmental and health risks. The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen and set a threshold limit value (TLV) in drinking water at a mere 10 parts per billion (ppb).[2][3] This necessitates the development of highly sensitive, selective, and rapid detection methods to monitor its presence in diverse matrices, from environmental water samples to biological systems.[4]

Fluorescence-based sensing has emerged as a powerful analytical tool due to its inherent sensitivity, high signal-to-noise ratio, and operational simplicity.[5] This application note details the design, synthesis, and application of a fluorescent probe platform centered on a biphenyl-hydrazone scaffold for the detection of hydrazine. We will explore the underlying chemical principles, provide validated protocols for synthesis and application, and demonstrate the platform's superior performance characteristics.

Design Principles & Sensing Mechanism

The efficacy of a fluorescent probe hinges on the strategic integration of a fluorophore (the signaling unit) and a recognition site (the sensing unit). In our design, the biphenyl core serves as a robust, photostable fluorophore, while a reactive carbonyl group (aldehyde or ketone) acts as the specific recognition site for hydrazine.

The core principle is a hydrazine-triggered condensation reaction that modulates the electronic properties of the fluorophore. The probe, in its "Off" state, exhibits minimal fluorescence. This is often due to efficient photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon introduction of hydrazine, a rapid and specific condensation reaction occurs between the hydrazine and the carbonyl group, forming a stable hydrazone. This reaction rigidifies the molecular structure and alters the intramolecular charge transfer (ICT) characteristics of the system, effectively blocking the non-radiative decay pathway and "turning On" a strong fluorescent signal.

The proposed sensing mechanism is illustrated below:

cluster_0 Sensing Mechanism Probe Biphenyl Probe (Carbonyl Recognition Site) Fluorescence 'Off' Product Biphenyl-Hydrazone Adduct (Rigidified Structure) Fluorescence 'On' Probe->Product Condensation Reaction (ICT Modulation) Hydrazine Hydrazine (N₂H₄) (Analyte) Hydrazine->Product

Caption: Hydrazine detection via a reaction-based turn-on mechanism.

Synthesis Protocol: Biphenyl-Aldehyde Probe (BP-CHO)

The synthesis of the biphenyl-aldehyde probe (a representative example) is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[6][7] This protocol outlines the synthesis of 4'-formyl-[1,1'-biphenyl]-4-carbonitrile, a common precursor.

3.1 Materials & Reagents

  • 4-bromobenzaldehyde

  • (4-cyanophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

3.2 Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene and Ethanol (e.g., 90 mL Toluene, 30 mL Ethanol) and 30 mL of deionized water.

  • Reaction Execution: Equip the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon). Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final biphenyl-aldehyde probe as a white or off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Performance Evaluation & Characterization

4.1 Protocol for Spectroscopic Analysis

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized Biphenyl-Aldehyde probe (BP-CHO) in a suitable solvent like DMSO. Prepare a 10 mM stock solution of hydrazine hydrate in deionized water.

  • Working Solution: In a quartz cuvette, add 2 mL of a buffer solution (e.g., 10 mM PBS, pH 7.4) containing a small fraction of organic co-solvent (e.g., 1% DMSO) to ensure probe solubility.

  • Probe Addition: Add an aliquot of the BP-CHO stock solution to achieve a final concentration of 10 µM.

  • Initial Reading: Record the initial absorbance (UV-Vis) and fluorescence emission spectra of the probe solution. The excitation wavelength should be set at the maximum absorption wavelength.

  • Titration: Sequentially add increasing concentrations of the hydrazine stock solution (e.g., 0, 1, 2, 5, 10... µM) to the cuvette.

  • Measurement: After each addition, gently mix and allow the reaction to proceed for a set time (e.g., 15-20 minutes) before recording the fluorescence emission spectrum.[3] A significant increase in fluorescence intensity at a specific wavelength should be observed.[3]

4.2 Key Performance Metrics

Performance MetricDescriptionTypical Value for Biphenyl-Based ProbesSource
Limit of Detection (LOD) The lowest concentration of hydrazine that can be reliably detected. Calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.10 nM - 1.1 µM[8][9]
Selectivity The ability of the probe to detect hydrazine in the presence of other potentially interfering species (e.g., other amines, metal ions).High selectivity against common amines and metal ions.[1][2]
Response Time The time required for the probe to reach a stable, maximum fluorescence signal after the addition of hydrazine.< 20 minutes[3]
Linear Range The concentration range over which the fluorescence intensity is directly proportional to the hydrazine concentration.e.g., 0-15 equivalents or 1-5 µM[3][9]
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Varies; significant enhancement upon hydrazine binding.[10]

Application Protocol: Hydrazine Detection in Water Samples

This protocol outlines the use of the BP-CHO probe for quantifying hydrazine in environmental water samples.

cluster_1 Experimental Workflow for Water Sample Analysis Start Start: Collect Water Sample (e.g., River Water) Filter 1. Sample Preparation (Filter through 0.22 µm syringe filter) Start->Filter Spike 3. Sample Incubation (Add 1 mL filtered water to 1 mL probe solution) Filter->Spike Prepare_Probe 2. Prepare Probe Working Solution (10 µM BP-CHO in PBS Buffer) Prepare_Probe->Spike Incubate 4. Reaction (Incubate at room temp for 20 min) Spike->Incubate Measure 5. Fluorescence Measurement (Record emission spectrum) Incubate->Measure Analyze 6. Data Analysis (Quantify against calibration curve) Measure->Analyze End End: Report Hydrazine Concentration Analyze->End

Caption: Workflow for the quantification of hydrazine in water samples.

5.1 Procedure

  • Sample Collection & Preparation: Collect the water sample in a clean glass container. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Calibration Curve: Prepare a series of standard hydrazine solutions of known concentrations (e.g., 0, 1, 2, 5, 10, 20 µM) in deionized water.

  • Measurement of Standards: In separate fluorometer cuvettes, mix 1 mL of each standard solution with 1 mL of a 20 µM probe working solution (prepared in 2X PBS buffer, pH 7.4). Allow the reaction to proceed for 20 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity of each standard at the peak emission wavelength. Plot the intensity versus hydrazine concentration to generate a calibration curve.

  • Measurement of Unknown Sample: Mix 1 mL of the filtered water sample with 1 mL of the 20 µM probe working solution. Incubate for 20 minutes.

  • Quantification: Measure the fluorescence intensity of the unknown sample. Use the calibration curve to determine the concentration of hydrazine in the sample.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Low Fluorescence Signal Probe degradation; Incorrect pH; Inactive probe synthesis.Check probe stability and storage conditions. Ensure buffer pH is optimal (typically ~7.4). Verify probe structure via NMR/MS.
High Background Fluorescence Impure probe; Autofluorescence from sample matrix.Re-purify the probe using column chromatography. Run a sample blank (water sample without probe) to measure background.
Poor Selectivity Interfering compounds in the sample.Perform a standard addition experiment or pre-treat the sample to remove specific interferents if known.

Conclusion

The biphenyl-hydrazine fluorescent probe platform offers a highly effective strategy for the detection of hydrazine. The design is rational, leveraging a reaction-based mechanism to ensure high selectivity and a "turn-on" signal for excellent sensitivity. The synthesis is accessible through well-established organometallic chemistry, and the application protocols are straightforward for use in standard analytical laboratories. This technology provides a valuable tool for environmental agencies, industrial quality control, and research laboratories, enabling the rapid and reliable monitoring of this hazardous chemical.[11]

References

  • Colorimetric and fluorescent detection of hydrazine with high sensitivity and excellent selectivity. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lv, J., Wang, Z., Zhang, J., Li, M., & Kong, Y. (2024). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta, 271, 125448. [Link]

  • Zhang, M., Liu, T., Guo, L., Lv, C., Zhang, Y., & Liu, J. (2020). A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. RSC Advances, 10(10), 5985–5990. [Link]

  • Zhang, M., Liu, T., Guo, L., Lv, C., Zhang, Y., & Liu, J. (2020). A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. RSC Advances, 10(10), 5985–5990. [Link]

  • Chauhan, M., & Solanki, N. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(3), 265–269. [Link]

  • Kim, H. J., Kim, G. H., & Kim, C. (2022). A Practical Hydrazine-Carbothioamide-Based Fluorescent Probe for the Detection of Zn2+: Applications to Paper Strip, Zebrafish and Water Samples. Molecules, 27(11), 3500. [Link]

  • Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • A novel biphenyl tetrahydroindazole-type fluorescent probe for the detection of hydrazine and its applications in food detection, environmental analysis and biological imaging. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 339, 125648. [Link]

  • He, Y.-J., Chen, Y.-T., Lin, W.-Y., & Chen, H.-C. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. Molecules, 26(8), 2320. [Link]

  • The preparation of a special fluorescent probe with an aggregation-induced emission effect for detecting hydrazine in water. (n.d.). New Journal of Chemistry. Retrieved February 3, 2026, from [Link]

  • Method for synthesizing symmetrical biphenyl from aromatic hydrazine. (2015).
  • A fluorescent sensor based on aggregation-induced emission: highly sensitive detection of hydrazine and its application in living cell imaging. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • A highly sensitive fluorescent probe for detection of hydrazine in gas and solution phases based on the Gabriel mechanism and its bioimaging. (2016). RSC Publishing. [Link]

  • Heterocyclic biphenyl-based fluorochrome sensor for rapid hydrazine detection: design, synthesis, single crystal XRD, and DFT studies. (n.d.). Environmental Science: Water Research & Technology. Retrieved February 3, 2026, from [Link]

  • An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. (2022). PubMed Central. [Link]

  • An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. (2022). Frontiers in Chemistry, 10. [Link]

  • A highly sensitive fluorescent probe for detection of hydrazine in gas and solution phases based onthe Gabriel mechanism and its bioimaging. (2018). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Symmetrical Biphenyls from Biphenyl-3-YL-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel and Efficient Route to Symmetrical Biphenyls

Symmetrical biphenyls are a cornerstone of many functional materials, pharmaceutical agents, and agrochemicals. Traditional synthetic routes to these valuable scaffolds often rely on well-established methods such as the Suzuki-Miyaura, Stille, and Ullmann couplings.[1][2] While powerful, these methods typically require organometallic reagents or harsh reaction conditions. This application note details a modern and efficient palladium-catalyzed approach for the synthesis of symmetrical biphenyls, utilizing aryl hydrazines as readily available starting materials. Specifically, we will focus on the homocoupling of Biphenyl-3-YL-hydrazine to yield 3,3'-diphenyl-1,1'-biphenyl.

This method offers a compelling alternative to classical approaches, proceeding under relatively mild conditions and demonstrating good functional group tolerance.[3] The use of an aryl hydrazine as the aryl source represents a departure from traditional coupling partners, opening new avenues for synthetic strategy.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed homocoupling of aryl hydrazines is mechanistically related to other palladium-catalyzed cross-coupling reactions, proceeding through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[4][5] While the precise mechanism for the homocoupling of aryl hydrazines is a subject of ongoing research, a plausible catalytic cycle is presented below, drawing parallels to established palladium-catalyzed processes.

The reaction is initiated by the oxidative addition of an aryl hydrazine derivative to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like palladium acetate. This is followed by a key C-N bond cleavage step. Subsequent transmetalation with a second molecule of the aryl hydrazine derivative and reductive elimination ultimately furnishes the symmetrical biphenyl product and regenerates the active Pd(0) catalyst. The presence of a base is crucial for facilitating key steps within the catalytic cycle.[6]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-NHNH2 Ar-Pd(II)-N2H3(L2) Ar-Pd(II)-N2H3(L2) Oxidative Addition->Ar-Pd(II)-N2H3(L2) C-N Cleavage C-N Cleavage Ar-Pd(II)-N2H3(L2)->C-N Cleavage Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) C-N Cleavage->Ar-Pd(II)-H(L2) Transmetalation Transmetalation Ar-Pd(II)-H(L2)->Transmetalation Ar-NHNH2, Base Ar-Pd(II)-Ar(L2) Ar-Pd(II)-Ar(L2) Transmetalation->Ar-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Symmetrical Biphenyl (Ar-Ar) Symmetrical Biphenyl (Ar-Ar) Reductive Elimination->Symmetrical Biphenyl (Ar-Ar)

Caption: Plausible catalytic cycle for the palladium-catalyzed homocoupling of aryl hydrazines.

Experimental Protocol: Synthesis of 3,3'-diphenyl-1,1'-biphenyl

This protocol is adapted from a general method for the synthesis of symmetrical biphenyls from aromatic hydrazines.[7]

Materials and Reagents:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Acetate (NaOAc)

  • Methyl Ethyl Ketone (MEK)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (reaction tube or round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexanes)

Equipment Setup:

The reaction should be performed under an inert atmosphere to prevent oxidation of the palladium catalyst and potential side reactions. A standard Schlenk line or a glovebox is recommended. For a simpler setup, the reaction vessel can be purged with an inert gas.

Experimental_Setup cluster_flask Reaction Flask cluster_setup Apparatus Stir_Bar Magnetic Stir Bar Reaction_Mixture Reaction Mixture (this compound, Pd(OAc)2, NaOAc, MEK) Reaction_Mixture->Stir_Bar Inert_Gas Inert Gas Inlet (Argon/Nitrogen) Condenser Condenser Inert_Gas->Condenser Condenser->Reaction_Mixture Heating_Mantle Heating Mantle with Stirrer

Caption: Schematic of the experimental setup for the palladium-catalyzed synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction tube equipped with a magnetic stir bar, add this compound (0.5 mmol), sodium acetate (0.5 mmol), and palladium(II) acetate (0.01 mmol).

  • Solvent Addition: Add 2 ml of methyl ethyl ketone to the reaction tube.

  • Inert Atmosphere: Seal the reaction tube and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Place the reaction tube in a preheated oil bath or heating mantle set to 50°C. Stir the reaction mixture magnetically for 3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst and any inorganic salts. Wash the filter cake with a small amount of methyl ethyl ketone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3,3'-diphenyl-1,1'-biphenyl. A yield of approximately 92% can be expected based on similar reactions.[7]

Data Summary

The following table summarizes the key reaction parameters based on the provided protocol.

ParameterValueReference
SubstrateThis compound-
CatalystPalladium(II) Acetate[7]
BaseSodium Acetate[7]
SolventMethyl Ethyl Ketone[7]
Temperature50°C[7]
Reaction Time3 hours[7]
Substrate:Base:Catalyst Ratio50:50:1[7]
Expected Yield~92%[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use fresh palladium acetate.- Ensure proper purging with inert gas.- Verify the reaction temperature.
Formation of side products - Presence of oxygen leading to catalyst decomposition or side reactions.- Incorrect stoichiometry.- Improve inert atmosphere techniques.- Carefully measure all reagents.
Difficulty in product isolation - Incomplete filtration of catalyst.- Improper choice of recrystallization solvent.- Use a finer filter aid (e.g., Celite).- Screen a variety of solvents for recrystallization.

Safety Precautions

Handling Hydrazine Derivatives:

  • Hydrazine and its derivatives are toxic and potentially carcinogenic.[8] Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber is recommended), and a lab coat.[9]

  • Avoid inhalation of dust or vapors.[10]

  • In case of skin contact, wash immediately with soap and water.[8] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • For spills, neutralize with a dilute solution of sodium hypochlorite.[9]

Handling Palladium Catalysts:

  • Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric and may ignite upon exposure to air, especially when containing residual hydrogen.[11][12] While this protocol uses palladium acetate, it is good practice to handle all palladium reagents with care.

  • Handle palladium acetate in a fume hood and wear appropriate PPE.[13][14]

  • Store palladium catalysts in a cool, dry, and well-ventilated area away from flammable materials.[12][15]

  • Dispose of palladium waste according to institutional and local regulations.

References

  • Wang, D., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399–408. [Link]

  • Wang, D., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed. [Link]

  • Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(3), 265–269. [Link]

  • Couturier, D., et al. (2000). Palladium-catalysed symmetrical and unsymmetrical coupling of aryl halides. Journal of Organometallic Chemistry, 593-594, 149-157. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • CN104610002A - Method for synthesizing symmetrical biphenyl
  • Kumar, S., et al. (2023). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. RSC Advances, 13(45), 31649–31654. [Link]

  • Royal Society of Chemistry. (n.d.). A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines. Organic & Biomolecular Chemistry. [Link]

  • Ma, F.-F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. Organic Letters. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ACS Omega. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Publications. [Link]

  • Henan Yuan-chemical Co., Ltd. (2024). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Yuan-chemical. [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). [Link]

  • Standard Operating Procedure. (2017). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. NJ.gov. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for coupling reactions with Biphenyl-3-YL-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide for Cross-Coupling and Heterocycle Synthesis

Reagent Focus: Biphenyl-3-yl-hydrazine (CAS: 109221-88-7 / HCl Salt: 109221-88-7) Primary Applications: Buchwald-Hartwig Amination (C-N Coupling), Fischer Indole Synthesis, Pyrazole Synthesis.

Introduction: The Reagent Profile

This compound is a sterically significant nucleophile. Unlike simple phenylhydrazine, the meta-phenyl substituent exerts distinct steric and electronic effects that influence regioselectivity (N1 vs. N2 attack) and solubility. This guide addresses the specific challenges of using this reagent in high-value drug discovery workflows.

Module 1: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesis of unsymmetrical diaryl hydrazines (Ar-NH-NH-Ar') or N-arylation.

Critical Analysis: The Selectivity Challenge

When coupling this compound with a second aryl halide, two main issues arise:

  • Regioselectivity: Competition between the N1 (internal, adjacent to biphenyl) and N2 (terminal) nitrogen atoms.

  • Over-arylation: Formation of tri-aryl species.

Expert Insight: The N2 (terminal) nitrogen is generally more nucleophilic due to reduced steric hindrance. However, Palladium migration can lead to N1 coupling if the ligand is not sufficiently bulky. To favor 1,2-diarylhydrazine formation (the precursor to azo compounds or pyrazolones), use BrettPhos or RuPhos .

Protocol: Optimized Buchwald-Hartwig Conditions
ParameterRecommended ConditionTechnical Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Acetate is preferred for faster activation; dba is more stable but requires removal.
Ligand BrettPhos (Primary) or XPhos Bulky, electron-rich biaryl phosphines prevent catalyst poisoning by the hydrazine and enforce N2-selectivity.
Base Cs₂CO₃ (Weak) or K₃PO₄ Avoid strong alkoxides (NaOtBu) which can promote hydrazine decomposition or rearrangement.
Solvent t-Amyl Alcohol or Dioxane High boiling point alcohols (t-Amyl) stabilize the Pd-intermediate via hydrogen bonding.
Temperature 80°C – 100°CHydrazines are thermally sensitive; do not exceed 110°C.
Troubleshooting Workflow (C-N Coupling)

Q: My reaction yields are low (<30%) and the mixture turned black. What happened? A: This indicates "Palladium Black" formation (catalyst decomposition). Hydrazines are reducing agents and can reduce Pd(II) to Pd(0) colloids before the catalytic cycle begins.

  • Fix: Pre-mix the Pd precursor and Ligand in the solvent at 60°C for 5 minutes before adding the hydrazine. This ensures the active catalytic species (

    
    ) is ligated and stable.
    

Q: I am seeing significant amounts of azo-compound (Ar-N=N-Ar) instead of the coupled product. A: This is oxidative dehydrogenation.

  • Fix: Degas all solvents rigorously (sparge with Argon for 20 mins). Ensure the reaction vessel is backfilled with inert gas. Trace oxygen catalyzes the oxidation of hydrazines to azo derivatives.

Workflow Visualization: C-N Coupling Logic

CouplingWorkflow Start Start: C-N Coupling (this compound + Ar-X) CheckColor Check Reagent Color (Is it Red/Brown?) Start->CheckColor Purify Purify Reagent (Recrystallize HCl salt) CheckColor->Purify Yes (Oxidized) SelectCat Select Catalyst System Pd(OAc)2 + BrettPhos CheckColor->SelectCat No (White/Off-white) Purify->SelectCat RunRxn Run Reaction (100°C, Cs2CO3, Argon) SelectCat->RunRxn Analyze Analyze LCMS RunRxn->Analyze Success Target: 1,2-Diarylhydrazine Analyze->Success Major Peak M+H AzoSide Issue: Azo Product (Ar-N=N-Ar) Analyze->AzoSide Peak M-2H NoRxn Issue: No Reaction / Pd Black Analyze->NoRxn Starting Material Only AzoSide->RunRxn Action: Degas Solvent >20min NoRxn->SelectCat Action: Switch to XPhos G3

Figure 1: Decision matrix for optimizing Pd-catalyzed coupling of this compound. Note the critical check for reagent oxidation state prior to catalysis.

Module 2: Heterocycle Synthesis (Fischer Indole)

Objective: Synthesis of 4- or 6-substituted indoles (depending on regioselectivity).

The Regioselectivity Dilemma

In the Fischer Indole synthesis, the meta-substituent (the biphenyl group) creates two possible sites for cyclization:

  • Para-closure: Cyclization occurs para to the biphenyl group (yielding a 6-substituted indole).

  • Ortho-closure: Cyclization occurs ortho to the biphenyl group (yielding a 4-substituted indole).

Expert Insight: Due to the steric bulk of the phenyl ring at the 3-position, cyclization predominantly favors the less hindered position (Para-closure ), yielding the 6-(biphenyl-3-yl)-indole derivative as the major product.

Protocol: "One-Pot" Fischer Indole Synthesis[1]
  • Hydrazone Formation:

    • Mix this compound HCl (1.0 equiv) and Ketone (1.1 equiv) in Ethanol .

    • Stir at RT for 1 hour. Confirm hydrazone formation by TLC (disappearance of hydrazine).

  • Cyclization:

    • Add ZnCl₂ (2.0 equiv) or 4% H₂SO₄ in Dioxane.

    • Heat to 80°C–100°C.

    • Note: Lewis acids (ZnCl₂) generally provide cleaner profiles for electron-rich hydrazines than Brønsted acids.

Troubleshooting FAQs (Indole Synthesis)

Q: The reaction turns into a "tar" with no distinct product. A: This is polymerization caused by excessive acid concentration or temperature.

  • Solution: Switch to a milder Lewis acid catalyst like Polyphosphoric Acid (PPA) or perform the reaction in Acetic Acid at lower temperatures (60°C).

Q: I cannot isolate the intermediate hydrazone. A: Hydrazones of biphenyl-hydrazine can be hydrolytically unstable.

  • Solution: Do not isolate. Use the "One-Pot" method described above. If the hydrazone fails to form, add molecular sieves (4Å) to the ethanol stage to drive the equilibrium by removing water.

Mechanism Visualization: Fischer Indole Pathway

FischerMechanism Reagents This compound + Ketone Hydrazone Hydrazone Intermediate Reagents->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Indole Final Indole (NH3 loss) Diimine->Indole -NH3

Figure 2: Mechanistic pathway for Fischer Indole Synthesis. The [3,3]-Sigmatropic rearrangement is the critical step influenced by the steric bulk of the biphenyl group.

Module 3: Stability & Handling (The "Hidden" Variable)

Issue: Users frequently report "reaction failure" that is actually "reagent failure." Chemistry: Aryl hydrazines are prone to auto-oxidation to form azo compounds (Ar-N=N-H) or decomposition to biaryls.

Sign of DegradationCauseRemediation
Red/Brown Color Oxidation to azo/diazo species.Recrystallize from EtOH/HCl immediately.
Gas Evolution Decomposition releasing N₂.Discard. Reagent is compromised.
Sticky Solid Hygroscopic water absorption.Dry under high vacuum over P₂O₅.

Storage Protocol:

  • Always store as the Hydrochloride Salt (HCl) . The free base is significantly less stable.

  • Store at -20°C under an Argon atmosphere.

  • If using the free base, generate it in situ by washing the salt with dilute NaHCO₃ immediately before the reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Defines ligand choice for hydrazine coupling).

  • Lim, Y.-J., et al. (2020). "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base." Angewandte Chemie. (Optimized conditions for hydrazine coupling minimizing catalyst poisoning).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Authoritative review on Fischer Indole conditions).

  • PubChem Compound Summary. "Biphenyl-3-ylhydrazine hydrochloride." (Safety and Physical Properties).

Troubleshooting low conversion rates in Biphenyl-3-YL-hydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flow

Biphenyl-3-yl-hydrazine is a sterically significant, electron-rich aryl hydrazine often employed in the synthesis of kinase inhibitors and thrombopoietin receptor agonists. Low conversion rates with this scaffold typically stem from three distinct failure modes: oxidative degradation of the reagent, incomplete hydrazone formation (equilibrium stalling), or regiochemical mixtures during cyclization (specifically in Fischer Indole syntheses).

This guide prioritizes the restoration of reagent integrity and the kinetic optimization of the cyclization step.

Interactive Troubleshooting Logic

Use the logic flow below to identify your specific failure point.

TroubleshootingFlow Start START: Low Conversion Observed CheckColor Check Reagent Appearance: Is it Pink/Brown? Start->CheckColor Oxidation Issue: Oxidative Degradation Action: Recrystallize or Free-base fresh CheckColor->Oxidation Yes (Dark) CheckLCMS Check LC-MS of Rxn Mix: Is Hydrazone present? CheckColor->CheckLCMS No (Off-white/Beige) HydrazoneStall Issue: Equilibrium Stall Action: Add Dean-Stark or Molecular Sieves CheckLCMS->HydrazoneStall Starting Material Remains CheckIsomers Check Product NMR: Multiple Isomers? CheckLCMS->CheckIsomers Hydrazone Consumed, Low Yield RegioIssue Issue: Regioselectivity (Meta-sub) Action: Switch Solvent/Acid to alter kinetics CheckIsomers->RegioIssue Yes AcidDeath Issue: Acid-Catalyzed Decomposition Action: Switch to Lewis Acid (ZnCl2) CheckIsomers->AcidDeath No (Tarry mess)

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in this compound reactions.

Module 1: Reagent Integrity (The "Pink" Problem)

The Issue: Aryl hydrazines are notoriously unstable in their free-base form. This compound will rapidly oxidize in air to form diazenes (red/brown oil) or disproportionate into aniline derivatives. If your starting material is pink or brown, your stoichiometry is compromised before you begin.

The Solution: Always store as the Hydrochloride (HCl) salt. Convert to the free base in situ or immediately prior to use under Argon.

Protocol: Anaerobic Free-Basing

Use this if your reaction requires the free base (e.g., Pd-catalyzed cross-couplings).

  • Suspend: Place this compound HCl in deoxygenated EtOAc (sparged with Ar for 15 min).

  • Neutralize: Add degassed saturated NaHCO₃ solution. Stir vigorously for 10 minutes under Ar.

  • Separate: Separation must be fast. Extract the organic layer.[1]

  • Dry: Pass through a plug of anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic/Lewis acidic and trap the hydrazine).

  • Use: Concentrate immediately and dissolve in the reaction solvent. Do not store the free base.

Expert Insight: In Fischer Indole syntheses, you can often use the HCl salt directly. The salt acts as the proton source, initiating the hydrazone formation without external acid addition in the first step [1].

Module 2: Optimizing Fischer Indole Cyclization

The Issue: The most common application for this moiety is the Fischer Indole Synthesis. Because the hydrazine substituent is at the meta position (3-position) of the biphenyl ring, cyclization can occur at two different ortho-carbons (C2 or C6), leading to a mixture of regioisomers (4-phenylindole vs. 6-phenylindole). This splits your yield.[1]

Mechanism & Regioselectivity[2][3][4]

FischerRegio Hydrazine 3-Biphenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic PathA Attack at C2 (Steric Clash) Yields: 4-Biphenylindole Sigmatropic->PathA Minor Path PathB Attack at C6 (Less Hindered) Yields: 6-Biphenylindole Sigmatropic->PathB Major Path

Figure 2: Regiochemical divergence in meta-substituted aryl hydrazines. The steric bulk of the phenyl ring at C3 disfavors attack at C2, usually favoring the 6-substituted indole (Path B).

Optimization Table: Acid Catalyst Selection

Choosing the right acid is a balance between activation energy and degradation.

Catalyst SystemStrengthUse CaseRisk Profile
4% H₂SO₄ in EtOH Strong BrønstedStandard ketones (cyclohexanone)High. Can cause sulfonation of the biphenyl ring.
ZnCl₂ in AcOH Strong LewisResistant substratesModerate. Requires high heat (reflux), promoting tar formation.
PPA (Polyphosphoric Acid) Dehydrating/AcidicIntramolecular cyclizationsLow.[2] Viscosity can cause stirring issues; local hotspots reduce yield.
AcOH (Glacial) Weak BrønstedElectron-rich ketonesRecommended Start. Gentlest conditions; minimizes degradation.

Q: My reaction stalls at the hydrazone stage (LC-MS shows M+ mass but no cyclization). A: This indicates the acid is too weak to promote the [3,3]-sigmatropic shift, or water is inhibiting the enamine tautomerization.

  • Fix 1: Add a Lewis Acid promoter (e.g., ZnCl₂ or BF₃[2]·OEt₂) to the existing mixture.

  • Fix 2: Ensure anhydrous conditions. Water is a byproduct of hydrazone formation; if it accumulates, it pushes the equilibrium backward. Use a Dean-Stark trap or 4Å Molecular Sieves [2].

Module 3: Palladium-Catalyzed Cross-Couplings

The Issue: When using this compound in Buchwald-Hartwig type couplings (to make aryl hydrazones or N-arylations), the hydrazine nitrogens can poison the Pd catalyst.

Protocol Adjustments:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation by the hydrazine [3].

  • Base Selection: Avoid strong alkoxides (NaOtBu) if possible, as they can promote hydrazine decomposition. Cs₂CO₃ is often superior for these substrates.

  • Order of Addition: Pre-mix the aryl halide and catalyst/ligand before adding the hydrazine to ensure the oxidative addition complex forms first.

Frequently Asked Questions (FAQ)

Q: The product is an oil that refuses to crystallize. How do I purify it? A: Biphenyl derivatives are often greasy. Do not rely on crystallization.

  • Derivatization: If it's the hydrazine you are trying to isolate, convert it to the HCl salt by bubbling HCl gas through an ether solution. The salt is solid.

  • Chromatography: If it's the indole product, use a gradient of Hexanes:DCM (not EtOAc). Biphenyl indoles often streak in EtOAc.

Q: Why do I see a mass corresponding to "Product - NH3" in the LC-MS? A: You are likely looking at the intermediate (the diimine or aminal) before the final elimination of ammonia. This means the reaction is incomplete.

  • Action: Increase temperature or reaction time. Do not quench yet.

Q: Can I use the commercially available HCl salt directly in basic conditions? A: Yes, but you must account for the stoichiometry of the base. If your protocol calls for 2 equivalents of base, and you use the HCl salt, you must add an extra equivalent of base to neutralize the HCl first.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • BenchChem. (2025).[3][4] Troubleshooting common issues in Fischer indole synthesis from hydrazones.

  • Surry, D. S., & Buchwald, S. W. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.

Sources

Validation & Comparative

Structural Validation of Novel Pyrazole Scaffolds Synthesized from Biphenyl-3-yl-hydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl-3-yl-hydrazine is a critical pharmacophore precursor, particularly in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogues) and kinase inhibitors. However, its use in condensation reactions with unsymmetrical 1,3-dicarbonyls introduces a persistent challenge: regioisomerism .

The meta-substitution of the biphenyl ring creates a unique steric and electronic environment that often renders standard 1D NMR inconclusive. This guide compares Routine Validation methods against Definitive Structural Elucidation protocols, demonstrating why the latter is non-negotiable for IND-track compounds. We provide experimental workflows, comparative data, and logic-driven validation systems.

Part 1: The Synthetic Challenge & Regioselectivity

When this compound reacts with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two regioisomers are kinetically and thermodynamically possible: the 5-methyl-3-phenyl isomer and the 3-methyl-5-phenyl isomer.

  • The Trap: Both isomers have identical masses (LCMS) and often indistinguishable retention times on standard C18 gradients.

  • The Consequence: Misidentifying the regioisomer leads to "dead-end" SAR (Structure-Activity Relationship) data, where biological activity does not correlate with the presumed structure.

Visualization: The Regioisomer Divergence

The following diagram illustrates the synthetic pathway and the structural divergence that necessitates rigorous validation.

Regioisomerism Hydrazine This compound Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate IsomerA Isomer A: 1-(Biphenyl-3-yl)-3-phenyl-5-methyl Intermediate->IsomerA Cyclization (Path A) IsomerB Isomer B: 1-(Biphenyl-3-yl)-5-phenyl-3-methyl Intermediate->IsomerB Cyclization (Path B)

Figure 1: Divergent synthesis pathways yielding regioisomers. Note that steric bulk at the N1 position (Biphenyl) influences the ratio of A to B.

Part 2: Comparative Analysis of Validation Methods

This section objectively compares the "Routine" approach often used in high-throughput screening versus the "Definitive" approach required for lead optimization.

Method A: Routine Validation (High Throughput)
  • Techniques: LC-MS (ESI+), 1D

    
    H NMR (300/400 MHz).
    
  • Workflow: Confirm mass

    
     Check aromatic integration 
    
    
    
    Assume major product based on literature precedent.
  • Critical Failure Point: The biphenyl ring signals (7.3–7.8 ppm) often overlap with the phenyl substituent signals. 1D NMR cannot definitively prove where the substituents are located on the pyrazole ring relative to the N1-biphenyl group.

Method B: Definitive Validation (The Gold Standard)
  • Techniques: 2D NMR (NOESY, HMBC, HSQC),

    
    N-HMBC, X-ray Crystallography.
    
  • Workflow: Assign all protons (HSQC)

    
     Establish connectivity (HMBC) 
    
    
    
    Determine spatial proximity (NOESY).
  • Why it works: NOESY detects the "through-space" interaction between the ortho-protons of the biphenyl ring and the substituent at the pyrazole C-5 position.

Comparative Data Table: Distinguishing Isomers

The following table highlights the spectral differences that Method B detects but Method A misses.

FeatureIsomer A (5-Me, 3-Ph)Isomer B (3-Me, 5-Ph)Detection Method
C5-Substituent Shift Methyl:

~2.30 ppm
Phenyl: Multiplet1D

H NMR
NOE Correlation Strong: N1-Biphenyl(o-H)

C5-Methyl
Strong: N1-Biphenyl(o-H)

C5-Phenyl(o-H)
NOESY (Critical)
Ring Current Effect Minimal shielding on MethylSignificant shielding of C5-Phenyl by N1-Biphenyl1D

H NMR (Subtle)

C C5 Shift

~139 ppm (C-Me)

~144 ppm (C-Ph)

C / HMBC
X-Ray Crystal Planar pyrazole-phenyl angleTwisted pyrazole-phenyl angle (>30°)X-Ray Diffraction

Technical Insight: In Isomer B, the steric clash between the N1-biphenyl and the C5-phenyl group forces the phenyl ring to twist out of planarity. This results in an upfield shift of the phenyl protons due to the shielding cone of the biphenyl system—a phenomenon undetectable by MS.

Part 3: Experimental Protocols

Synthesis of 1-(Biphenyl-3-yl)-3-phenyl-5-methyl-1H-pyrazole (Target)
  • Reagents: this compound HCl (1.0 eq), Benzoylacetone (1.1 eq), Ethanol (0.5 M), Acetic Acid (cat.).

  • Procedure:

    • Dissolve hydrazine salt in EtOH; add benzoylacetone.

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: You will likely see two spots. The lower Rf spot is often the kinetically favored 5-hydroxy-pyrazoline intermediate.

    • Evaporate solvent. Redissolve in AcOH and heat to 80°C for 1 hour to force dehydration/aromatization.

    • Purify via Flash Chromatography.

The Self-Validating Characterization Workflow

Do not rely on a single piece of data. Use this logic gate system.

ValidationWorkflow Step1 1. LC-MS Analysis Decision1 Correct Mass? Step1->Decision1 Decision1->Step1 No (Re-synthesize) Step2 2. 1H NMR (DMSO-d6) Decision1->Step2 Yes Decision2 Distinct Singlet at ~6.8ppm? (Pyrazole C4-H) Step2->Decision2 Step3 3. NOESY Experiment (The Discriminator) Decision2->Step3 Yes ResultA NOE: Biphenyl(o-H) <-> Methyl Conclusion: 5-Methyl Isomer Step3->ResultA ResultB NOE: Biphenyl(o-H) <-> Phenyl Conclusion: 5-Phenyl Isomer Step3->ResultB

Figure 2: Logical decision tree for structural validation. The NOESY step is the definitive branch point.

Part 4: Authoritative Grounding & Mechanism

The formation of pyrazoles from hydrazines follows the Knorr mechanism. The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens.

  • Nucleophilicity: In this compound, the terminal nitrogen (

    
    ) is more nucleophilic than the internal nitrogen (
    
    
    
    ) attached to the aromatic ring, due to the electron-withdrawing nature of the aryl group [1].
  • Electrophilicity: In benzoylacetone, the ketone adjacent to the methyl group is generally less hindered but the ketone adjacent to the phenyl group is more electrophilic (activated by conjugation), though this varies by conditions.

  • Outcome: Under neutral conditions, the more nucleophilic

    
     attacks the most electrophilic carbonyl. However, under acidic conditions (used here), the protonation state changes, often favoring the formation of the 5-methyl  isomer (Isomer A) as the major product due to steric minimization in the transition state [2].
    

Why Biphenyl-3-yl matters: Unlike simple phenylhydrazine, the meta-phenyl group extends the lipophilic surface area. Validation must confirm that this extension does not occlude the binding site of the target protein. If the structure is misassigned (e.g., you have the 5-phenyl isomer), the biphenyl tail will project at a completely different vector (approx 120° difference), invalidating docking studies [3].

References

  • Heller, S. T., & Natarajan, S. R. (2006).[1][2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][2][3] Organic Letters, 8(13), 2675–2678.

  • Gosselin, F., O'Shea, P. D., et al. (2006).[1] A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 73(9), 3523–3529.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).

Sources

Technical Comparison Guide: Cross-Reactivity & Interference Profiling of Biphenyl-3-yl-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl-3-yl-hydrazine is a critical intermediate in the synthesis of biaryl pharmaceuticals and agrochemicals. However, its hydrazine moiety (


) presents significant challenges in biological assays due to its high nucleophilicity and redox activity. This guide provides a technical framework for identifying and mitigating Pan-Assay Interference (PAINS)  behaviors associated with this compound.

Unlike simple alkyl hydrazines, the biphenyl scaffold confers high lipophilicity (LogP ~3.5) and distinct electronic properties (meta-substitution) that modulate its reactivity. This guide compares this compound against standard aryl hydrazines (e.g., Phenylhydrazine) to establish a baseline for cross-reactivity in colorimetric, fluorometric, and enzymatic assays.

Chemical Biology Profile & Mechanisms of Interference

To validate assay data, researchers must understand the specific mechanisms by which this compound generates false signals.

Carbonyl Condensation (Schiff Base Formation)

The primary source of interference is the condensation of the terminal hydrazine nitrogen with carbonyl-containing assay reagents or metabolites (e.g., pyruvate,


-ketoglutarate, aldehydes).
  • Mechanism: Nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form a stable hydrazone .

  • Impact:

    • False Negatives: Depletion of substrate (e.g., in LDH assays measuring pyruvate consumption).

    • False Positives: Formation of colored/fluorescent hydrazone adducts that mimic the assay signal.

Redox Cycling and Radical Generation

Aryl hydrazines are prone to auto-oxidation, particularly in the presence of transition metals (


, 

) or peroxidases.
  • Mechanism: this compound undergoes one-electron oxidation to a hydrazyl radical, which can generate Superoxide (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).
  • Impact: Interference in redox-sensitive dyes (e.g., H2DCFDA, Resazurin) and direct inactivation of assay enzymes via oxidative stress.

Visualizing the Interference Pathway

The following diagram illustrates the dual pathways of interference: Carbonyl Scavenging and Oxidative Activation.

G Compound This compound Hydrazone Hydrazone Adduct (False Signal/Absorbance) Compound->Hydrazone Condensation (-H2O) Radical Hydrazyl Radical Compound->Radical 1e- Oxidation Carbonyl Assay Reagent (Aldehyde/Ketone) Carbonyl->Hydrazone Metal Transition Metals (Cu2+/Fe3+) Metal->Radical Catalysis ROS ROS (H2O2, O2*-) (Redox Interference) Radical->ROS O2 coupling

Figure 1: Mechanistic pathways of this compound interference in biological assays.

Comparative Performance Analysis

The following table contrasts this compound with Phenylhydrazine (a standard reference toxin) and Hydrazine (parent compound). This comparison allows researchers to anticipate assay behavior based on structural properties.

FeatureThis compoundPhenylhydrazine (Reference)Hydrazine (Parent)
Structure Biaryl (Meta-substituted)Mono-arylSimple Amine
Lipophilicity (LogP) High (~3.5) Moderate (~1.25)Low (-2.07)
Water Solubility Low (Requires DMSO/Organic co-solvent)HighVery High
Carbonyl Reactivity Moderate: Steric bulk of biphenyl group slows kinetics compared to PHZ.High: Rapid scavenger of aldehydes/ketones.High: Very rapid, forms azines.
Membrane Permeability High: Accumulates in lipid bilayers; potential for intramembrane interference.ModerateLow
Spectral Interference High: Extended conjugation shifts absorbance into UV-Vis range (300-400nm).Moderate (UV range).Low (Transparent).
Primary Assay Risk Fluorescence Quenching / Hydrophobic Binding Colorimetric Interference / HemolysisChemical Scavenging

Key Insight: While Phenylhydrazine is a more potent nucleophile due to lower steric hindrance, This compound poses a unique risk in Fluorescence Polarization (FP) and FRET assays. Its biphenyl core can intercalate or bind hydrophobically to proteins/micelles, causing non-specific background signals distinct from chemical reactivity.

Experimental Protocols for Interference Profiling

To ensure data integrity, the following self-validating protocols should be performed before using this compound in any high-throughput screen or mechanistic study.

Protocol A: The "No-Enzyme" Control (Chemical Reactivity Check)

Purpose: Determine if the compound reacts directly with assay detection reagents (e.g., Tetrazolium salts, Resazurin, Griess Reagent).

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Dilution: Create a concentration curve (0.1

    
    M to 100 
    
    
    
    M) in the assay buffer (e.g., PBS pH 7.4).
    • Critical: Maintain DMSO concentration constant (<0.5%) across all wells.

  • Reagent Addition: Add the assay detection reagent (e.g., MTT, Resazurin) without the biological target (cells/enzyme).

  • Incubation: Incubate for the standard assay time (e.g., 1-4 hours) at 37°C.

  • Readout: Measure Absorbance or Fluorescence.

  • Interpretation:

    • Signal > Background: The compound is chemically reducing the dye (False Positive).

    • Action: Use an alternative assay endpoint (e.g., ATP quantitation instead of redox dyes).

Protocol B: Carbonyl Scavenging Screen (Substrate Depletion)

Purpose: Verify if the compound depletes carbonyl-containing substrates (e.g., Pyruvate,


-Ketoglutarate).
  • System: Use a standard UV-Vis spectrophotometer.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate: 1 mM Pyruvate (or specific keto-acid substrate).

    • Test Compound: 50

      
      M this compound.
      
  • Kinetics: Monitor Absorbance at 340 nm (if coupled to NADH) or specific

    
     of the hydrazone (often 300-400 nm).
    
  • Observation: A time-dependent increase in absorbance at a new wavelength (300-400 nm) indicates hydrazone formation.

  • Control: Run Phenylhydrazine (50

    
    M) as a positive control for scavenging.
    
Protocol C: Spectral Shift Analysis

Purpose: Detect optical interference due to compound aggregation or conjugation.

  • Scan: Perform an absorbance scan (250–700 nm) of the compound in assay buffer.

  • Compare: Overlay this spectrum with the emission/excitation spectra of your assay fluorophores.

  • Criteria: If the compound absorbs at the excitation or emission wavelengths of your probe, Inner Filter Effects will skew results.

Strategic Workflow for Assay Validation

Use this logic flow to determine if this compound is compatible with your specific assay platform.

Workflow Start Start: this compound Assay Validation Check1 Step 1: Spectral Scan (Absorbance/Fluorescence) Start->Check1 Decision1 Overlap with Probes? Check1->Decision1 Check2 Step 2: Cell-Free Reagent Check Decision1->Check2 No Fail INCOMPATIBLE: Change Assay Format Decision1->Fail Yes Decision2 Signal Generated? Check2->Decision2 Check3 Step 3: Add Target (Enzyme/Cell) Decision2->Check3 No Decision2->Fail Yes (Redox/Chemical Activity) Pass VALIDATED: Proceed with Screening Check3->Pass

Figure 2: Step-by-step decision tree for validating this compound in biological assays.

References

  • National Institutes of Health (NIH). (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. J Environ Pathol Toxicol Oncol. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2013). Colorimetric and ratiometric fluorescent probes for sensitive visualization of hydrazine. Analytical Methods. Retrieved from [Link]

  • MDPI. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Applied Sciences. Retrieved from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.